molecular formula C6H6O B6272003 1-cyclopropylprop-2-yn-1-one CAS No. 1088610-48-3

1-cyclopropylprop-2-yn-1-one

Katalognummer: B6272003
CAS-Nummer: 1088610-48-3
Molekulargewicht: 94.11 g/mol
InChI-Schlüssel: RFHBCIDPRWPKLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropylprop-2-yn-1-one is an organic compound with the molecular formula C6H6O It features a cyclopropyl group attached to a propynone moiety, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the cyclopropanation of propargyl ketones. This can be achieved using reagents such as diazomethane or carbenes, which facilitate the formation of the cyclopropyl ring . Another method involves the use of cyclopropyl Grignard reagents in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure high productivity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Cyclopropylprop-2-yn-1-one oxides.

    Reduction: Cyclopropylprop-2-yn-1-ol.

    Substitution: Substituted cyclopropyl derivatives.

Wirkmechanismus

The mechanism of action of 1-cyclopropylprop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function . The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclopropylprop-2-yn-1-one is unique due to its combination of a cyclopropyl group and a propynone moiety.

Eigenschaften

CAS-Nummer

1088610-48-3

Molekularformel

C6H6O

Molekulargewicht

94.11 g/mol

IUPAC-Name

1-cyclopropylprop-2-yn-1-one

InChI

InChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2

InChI-Schlüssel

RFHBCIDPRWPKLF-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)C1CC1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.